Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is a compound of interest in the realm of synthetic organic chemistry due to its pyrimidine core, a motif prevalent in many pharmaceuticals and bioactive molecules. Its synthesis, molecular structure, chemical reactions, and properties are crucial for understanding its potential applications in various fields.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be extensively characterized by techniques such as NMR, IR, and mass spectroscopy, and further studied by single-crystal X-ray diffraction. This analysis reveals important aspects like the conformation of the molecule and the intermolecular interactions that may influence its reactivity and properties (Marcin Stolarczyk et al., 2018).
Chemical Reactions and Properties
The chemical behavior of ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate derivatives can involve various reactions including cyclization, nucleophilic substitution, and interactions with other reagents to form new compounds with potential biological activity. These reactions are pivotal for the modification and functionalization of the pyrimidine ring to explore its utility in different chemical contexts (H. M. Mohamed, 2021).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are determined by the compound’s molecular framework and substituents. These properties are essential for understanding the compound's behavior in different environments, which is critical for its application in synthesis and drug design. Studies involving crystal structure analysis contribute significantly to this understanding (K. Y. Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards various chemical reagents, stability under different conditions, and the ability to undergo specific reactions, are foundational for utilizing ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate in chemical synthesis and drug development. The elucidation of these properties often requires comprehensive experimental studies and theoretical calculations (M. Chhabria et al., 2007).
Scientific research applications
Synthesis of Novel Compounds
Researchers have explored the use of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate in synthesizing a range of novel chemical structures. For instance, the microwave-mediated regioselective synthesis under solvent-free conditions has been utilized to yield novel pyrimido[1,2-a]pyrimidines, showcasing an innovative approach to chemical synthesis (Eynde et al., 2001). Another study presented the synthesis of novel 5-methyl-4-thiopyrimidine derivatives starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, highlighting the versatility of this chemical in producing a variety of biologically interesting compounds (Stolarczyk et al., 2018).
Chemical Reactions and Pathways
The compound has been a key reactant in studies investigating chemical reactions and pathways. For example, the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine to produce ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates reveals its role in nucleophilic substitution reactions (Goryaeva et al., 2015). Additionally, the facile synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci Reaction demonstrates its application in the preparation of pharmacologically active molecules, further underlining its importance in medicinal chemistry (Regan et al., 2012).
properties
IUPAC Name |
ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-19-14-12(15(18)20-4-2)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJXPLJLCFRKSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1C(=O)OCC)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554092 |
Source
|
Record name | Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | |
CAS RN |
122773-99-3 |
Source
|
Record name | Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.